4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C18H21NO2•HCl and a molecular weight of 319.83 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring substituted with a phenoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-phenoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by filtration and dried under vacuum to obtain a pure crystalline compound .
Chemical Reactions Analysis
Types of Reactions
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the phenoxy groups to phenol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, organic solvents (e.g., dichloromethane, toluene)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Phenol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent and its potential therapeutic applications.
4-Methylpiperidine: Commonly used as an intermediate in organic synthesis and in the production of pharmaceuticals.
4-Hydroxy-4-phenylpiperidine: Used in the synthesis of various biologically active compounds and as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
4-[(4-phenoxyphenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-4-17(5-3-1)21-18-8-6-16(7-9-18)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBJIDBUUSEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.